molecular formula C34H44N4O4 B12754531 (E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole CAS No. 82439-15-4

(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole

Cat. No.: B12754531
CAS No.: 82439-15-4
M. Wt: 572.7 g/mol
InChI Key: GZNWCHJQORZRFC-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole is a complex organic compound that combines the structural features of an indole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing the indole ring structure, such as tryptophan and serotonin.

    Piperidine derivatives: Compounds containing the piperidine ring structure, such as piperine and methylphenidate.

Uniqueness

(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole is unique due to its combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

82439-15-4

Molecular Formula

C34H44N4O4

Molecular Weight

572.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-(1-ethylpiperidin-3-yl)-1H-indole

InChI

InChI=1S/2C15H20N2.C4H4O4/c2*1-2-17-10-4-5-12(11-17)13-6-3-7-15-14(13)8-9-16-15;5-3(6)1-2-4(7)8/h2*3,6-9,12,16H,2,4-5,10-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

GZNWCHJQORZRFC-WXXKFALUSA-N

Isomeric SMILES

CCN1CCCC(C1)C2=C3C=CNC3=CC=C2.CCN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN1CCCC(C1)C2=C3C=CNC3=CC=C2.CCN1CCCC(C1)C2=C3C=CNC3=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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